molecular formula C14H15N3O3 B2420107 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide CAS No. 2034360-48-8

6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide

Cat. No.: B2420107
CAS No.: 2034360-48-8
M. Wt: 273.292
InChI Key: XJNOBPAYTKNJJX-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenethylamine and pyrimidine derivatives.

    Formation of Intermediate: The intermediate is formed by reacting 2-methoxyphenethylamine with a suitable pyrimidine derivative under controlled conditions.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group at the 6-position of the pyrimidine ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group at the 4-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, filtration, and chromatography to isolate the desired product.

    Quality Control: Implementing quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines or other derivatives.

    Substitution: The methoxy group on the phenethyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.

Scientific Research Applications

6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-2-carboxamide: Similar structure with the carboxamide group at the 2-position.

    6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-5-carboxamide: Similar structure with the carboxamide group at the 5-position.

    6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-3-carboxamide: Similar structure with the carboxamide group at the 3-position.

Uniqueness

6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to its analogs

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-12-5-3-2-4-10(12)6-7-15-14(19)11-8-13(18)17-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNOBPAYTKNJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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